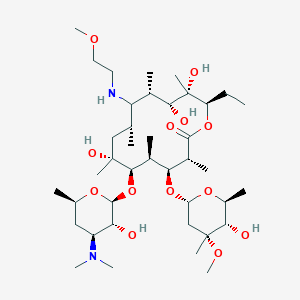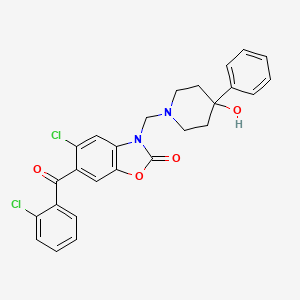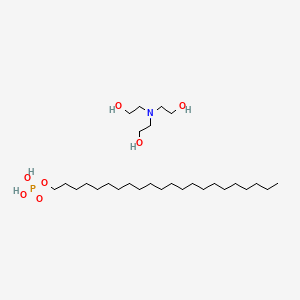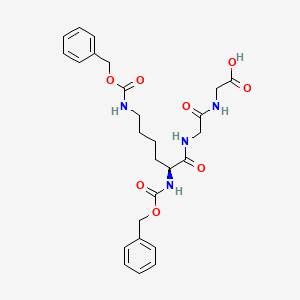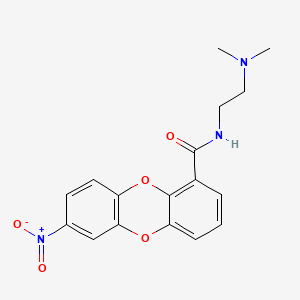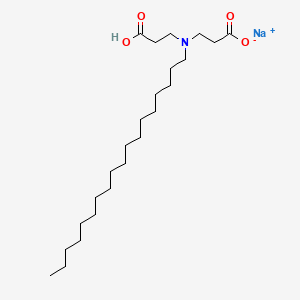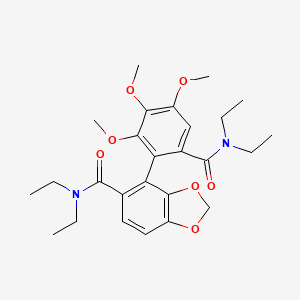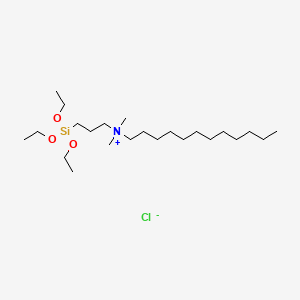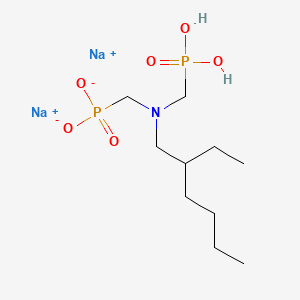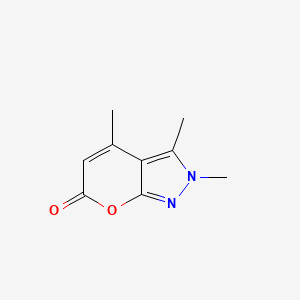
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-: is a heterocyclic compound that features a fused pyran and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- typically involves multicomponent reactions. One common method is the one-pot synthesis, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and Meldrum’s acid or barbituric acid under catalytic conditions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, along with the use of benign catalysts and biodegradable composites, are utilized to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of dihydropyrano derivatives.
Substitution: Substitution reactions, especially at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano(2,3-c)pyrazol-6-one derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyrano(2,3-c)pyrazole: This compound shares a similar core structure but lacks the trimethyl substitution.
Pyrazolopyranopyrimidines: These compounds have an additional pyrimidine ring fused to the pyrano and pyrazole rings.
Uniqueness: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- is unique due to its specific trimethyl substitution, which can enhance its biological activity and modify its chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
87343-65-5 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2,3,4-trimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(12)13-9-8(5)6(2)11(3)10-9/h4H,1-3H3 |
InChI-Schlüssel |
ZHAWTLHEYWFLLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


